N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-trityl-L-histidinyl-glycin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

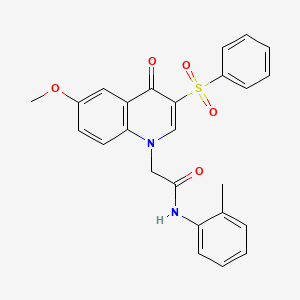

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-trityl-L-histidinyl-glycin, commonly known as Fmoc-His(Trt)-Gly-OH, is a tripeptide molecule used in the field of biochemistry and biotechnology. It belongs to the class of amino acid derivatives and is used as a building block in peptide synthesis.

科学的研究の応用

Peptide Synthesis and Modifications

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-trityl-L-histidinyl-glycin is instrumental in peptide synthesis, offering a robust method for protecting amino acids during the assembly of peptides. The 9-fluorenylmethoxycarbonyl (Fmoc) group, in particular, is a key protective group used in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain. This process is critical for the creation of peptides and proteins with precise sequences and structures, which are essential for biological studies and therapeutic applications. For instance, the Fmoc group facilitates the synthesis of complex peptides by preventing unwanted side reactions and enabling the selective removal of protective groups under mild conditions (Tessier et al., 2009).

Development of Bioactive Materials

The Fmoc moiety is also significant in the development of functional materials, particularly in the field of biomaterials. Fmoc-modified amino acids and short peptides possess unique self-assembly properties, forming structures that can serve as scaffolds for tissue engineering or as carriers for drug delivery. These materials capitalize on the hydrophobicity and aromaticity of the Fmoc group to create nanostructures and hydrogels that can interact with biological systems in specific ways, offering potential applications in regenerative medicine and targeted therapy (Tao et al., 2016).

Advanced Glycation End Product (AGE) Formation Inhibition

Another area of research involves the inhibition of advanced glycation end products (AGEs), which are implicated in the pathogenesis of diabetic complications and aging. Compounds related to N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-trityl-L-histidinyl-glycin can react with reactive carbonyl species, preventing the formation of AGEs. This action has potential therapeutic implications in the management of diabetes and the prevention of vascular complications associated with AGE accumulation (Ruggiero-Lopez et al., 1999).

作用機序

Target of Action

The primary target of the compound 2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoyl]amino]acetic acid, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-trityl-L-histidinyl-glycin or Fmoc-His(Trt)-Gly-OH, is the peptide synthesis process . This compound is a protected form of the amino acid histidine, used in the solid-phase peptide synthesis (SPPS) method . The Fmoc group protects the alpha-amino group, and the Trt group protects the imidazole ring of histidine .

Mode of Action

In the context of SPPS, Fmoc-His(Trt)-Gly-OH interacts with its target by participating in the peptide bond formation process . The Fmoc group is removed under basic conditions, exposing the alpha-amino group for coupling with the carboxyl group of the next amino acid in the peptide sequence . The Trt group remains attached to the histidine residue until the final cleavage step, where it is removed along with the peptide from the resin .

Biochemical Pathways

The use of Fmoc-His(Trt)-Gly-OH in SPPS affects the biochemical pathway of peptide synthesis . The Fmoc and Trt protecting groups allow for the stepwise addition of amino acids in the correct sequence, facilitating the synthesis of complex peptides . The downstream effects include the production of peptides with precise sequences, which can be used in various biological and medical applications .

Pharmacokinetics

Its solubility and stability are crucial for its effectiveness in spps . The compound needs to be soluble in the solvents used in SPPS, and it must remain stable under the reaction conditions until the appropriate deprotection and coupling steps .

Result of Action

The result of the action of Fmoc-His(Trt)-Gly-OH is the incorporation of the histidine residue into the growing peptide chain . This allows for the synthesis of peptides containing histidine, which is an essential amino acid involved in various biological functions, including enzyme catalysis, metal ion binding, and pH buffering .

Action Environment

The action of Fmoc-His(Trt)-Gly-OH is influenced by several environmental factors. The pH of the reaction environment is crucial, as basic conditions are required for the removal of the Fmoc group . Additionally, the choice of solvent can affect the solubility of the compound and the efficiency of the coupling reaction . Temperature can also influence the rate of the reactions involved in SPPS .

特性

IUPAC Name |

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H36N4O5/c47-39(48)25-43-40(49)38(45-41(50)51-27-37-35-22-12-10-20-33(35)34-21-11-13-23-36(34)37)24-32-26-46(28-44-32)42(29-14-4-1-5-15-29,30-16-6-2-7-17-30)31-18-8-3-9-19-31/h1-23,26,28,37-38H,24-25,27H2,(H,43,49)(H,45,50)(H,47,48)/t38-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYBDFKFNGHUIZ-LHEWISCISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)NCC(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H36N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-Benzylpyrrolidin-3-YL)methyl]-2-chloro-N-methylpyridine-4-carboxamide](/img/structure/B2550541.png)

![(5-Amino-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2550545.png)

![N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2550546.png)

![(Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2550547.png)

![2-(4-chlorophenyl)-7-cyclopropyl-9-(4-methoxyphenyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2550549.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2550550.png)

![N-(3-{[3-(3-cyanophenoxy)-2-(3-methoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)cyclopropanecarboxamide](/img/structure/B2550553.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2550554.png)